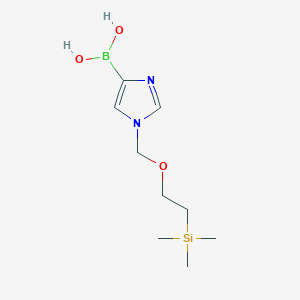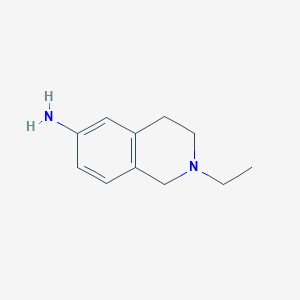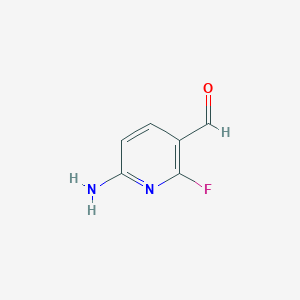![molecular formula C14H15NO B13982736 4-[(Benzylamino)methyl]phenol CAS No. 52447-51-5](/img/structure/B13982736.png)
4-[(Benzylamino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Benzylamino)methyl]phenol is an organic compound with the molecular formula C14H15NO. It is a derivative of phenol, where the hydroxyl group is substituted with a benzylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Benzylamino)methyl]phenol typically involves the reaction of benzylamine with 4-hydroxybenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the benzylamine attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure higher yields and purity. This may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4-[(Benzylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[(Benzylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: Investigated for its potential as an antimicrobial and antidiabetic agent.
Medicine: Studied for its potential anticancer properties and its ability to interact with DNA.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-[(Benzylamino)methyl]phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways Involved: It may influence oxidative stress pathways, leading to the formation of reactive oxygen species (ROS) and subsequent cellular effects.
Comparación Con Compuestos Similares
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
Benzylamine: A primary amine with a benzyl group attached to the nitrogen atom.
4-Methylphenol (p-Cresol): A methyl-substituted phenol with similar chemical properties
Uniqueness: 4-[(Benzylamino)methyl]phenol is unique due to the presence of both a benzylamino group and a phenolic hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
52447-51-5 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
4-[(benzylamino)methyl]phenol |
InChI |
InChI=1S/C14H15NO/c16-14-8-6-13(7-9-14)11-15-10-12-4-2-1-3-5-12/h1-9,15-16H,10-11H2 |
Clave InChI |
ZLIFATMWYPDEBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


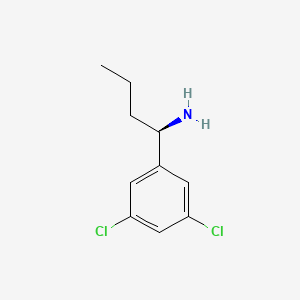
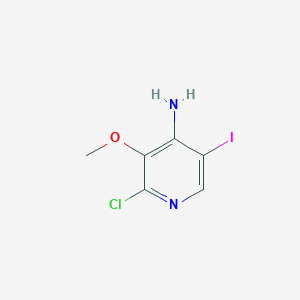
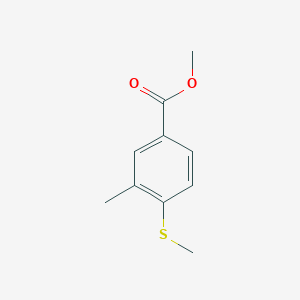
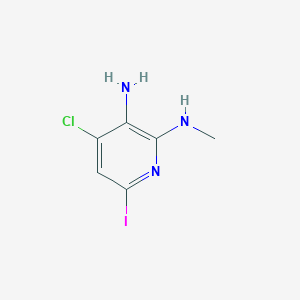

![2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol](/img/structure/B13982683.png)

